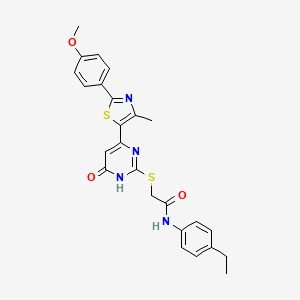

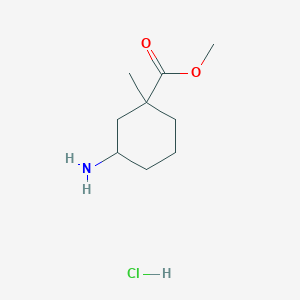

![molecular formula C28H26FN7 B2406293 6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946203-58-3](/img/structure/B2406293.png)

6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a complex organic molecule with potential applications in pharmacology . It has been studied as an inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Synthesis Analysis

The synthesis of this compound and its analogues has been the subject of research . The structure-activity relationship of these compounds has been studied, with modifications to the benzene moiety and the fluorophenyl moiety next to the piperazine ring being of particular interest .Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a pyrazolo[3,4-d]pyrimidine scaffold . It also contains a piperazine ring, a fluorophenyl group, and a methylphenyl group .Applications De Recherche Scientifique

Synthesis and Derivatives

Heterocyclic Synthesis : The compound is used in the synthesis of novel heterocyclic derivatives, including pyrazolo[3,4-d]pyrimidines, which are important in medicinal chemistry (Ho & Suen, 2013).

Antimicrobial Activity : Dithiocarbamate derivatives bearing similar structures show promising antimicrobial activities against various microorganism strains (Yurttaş et al., 2016).

Pharmacological Properties

Anticancer Potential : Pyrazolo[3,4-d]pyrimidine derivatives demonstrate significant antitumor activity, particularly against human breast adenocarcinoma cell lines (Abdellatif et al., 2014).

Tyrosine Kinase Inhibitor : Compounds with similar structures have been investigated as inhibitors of tyrosine kinase activity in the epidermal growth factor receptor, which is important in cancer treatment (Zhang, Huang, & Huang, 2005).

Chemical and Structural Analysis

Crystal Structure Analysis : Studies on the crystal structure and hydrogen bonding of related compounds provide insights into their chemical properties and potential applications (Trilleras et al., 2008).

Synthesis Techniques : Innovative synthesis methods, including microwave-assisted techniques, have been developed for derivatives of pyrazolo[3,4-d]pyrimidines, enhancing their potential for varied applications (Rana et al., 2009).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future research directions for this compound could involve further exploration of its structure-activity relationship, particularly with respect to its inhibitory effects on ENTs . Additionally, its potential applications in pharmacology, such as its use as a cocaine antagonist, could be further investigated .

Propriétés

IUPAC Name |

6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26FN7/c1-20-7-11-22(12-8-20)31-26-25-19-30-36(24-5-3-2-4-6-24)27(25)33-28(32-26)35-17-15-34(16-18-35)23-13-9-21(29)10-14-23/h2-14,19H,15-18H2,1H3,(H,31,32,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHDSJZPLDYDRMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)C5=CC=C(C=C5)F)C6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26FN7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

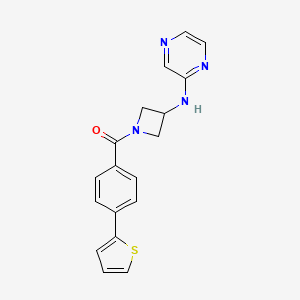

![4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzoic acid](/img/structure/B2406210.png)

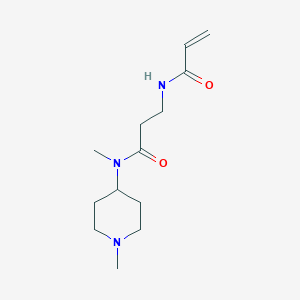

![2-amino-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2406216.png)

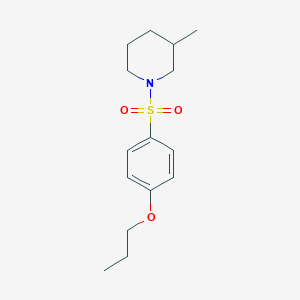

![Methyl 2-[(3-methoxy-1-propan-2-ylpyrazol-4-yl)amino]acetate](/img/structure/B2406223.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2406226.png)

![N-[(1-Methylsulfonylpiperidin-2-yl)methyl]prop-2-enamide](/img/structure/B2406230.png)

![2-amino-3-(benzo[d]thiazol-2-yl)-8-((3,3-dimethylpiperidin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B2406231.png)